Home > Products > Screening Compounds P57954 > 2-Morpholinopyridin-3-ol
2-Morpholinopyridin-3-ol -

2-Morpholinopyridin-3-ol

Catalog Number: EVT-8165049
CAS Number:
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

2-Morpholinopyridin-3-ol is classified as a heterocyclic compound, specifically a pyridine derivative, due to the presence of both the pyridine and morpholine rings. It is often studied for its reactivity and biological properties, making it relevant in various fields such as organic chemistry, pharmacology, and agrochemicals.

Synthesis Analysis

The synthesis of 2-Morpholinopyridin-3-ol typically involves the reaction between 3-hydroxypyridine and morpholine. The general synthetic route includes:

  1. Deprotonation: A base such as sodium hydride is used to deprotonate the hydroxyl group of 3-hydroxypyridine.
  2. Nucleophilic Substitution: Morpholine is then added to facilitate nucleophilic substitution at the deprotonated site.
  3. Solvent and Temperature: The reaction is generally conducted in an aprotic solvent like dimethylformamide at elevated temperatures (around 80-120 °C) to enhance reaction kinetics.

The yield and purity of the final product can be improved through advanced techniques such as continuous flow reactors and purification methods like crystallization and chromatography.

Molecular Structure Analysis

The molecular structure of 2-Morpholinopyridin-3-ol can be described by its chemical formula, C₈H₉N₃O, which indicates the presence of eight carbon atoms, nine hydrogen atoms, three nitrogen atoms, and one oxygen atom. The key features include:

  • Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom.
  • Morpholine Ring: A saturated six-membered ring containing one nitrogen atom and one oxygen atom.
  • Hydroxyl Group: A hydroxyl (-OH) group attached to the pyridine ring at the 3-position.

The structural configuration allows for potential interactions with biological targets through hydrogen bonding and hydrophobic interactions, enhancing its activity as a drug candidate .

Chemical Reactions Analysis

2-Morpholinopyridin-3-ol participates in several chemical reactions:

  1. Oxidation: The hydroxyl group can be oxidized to form 2-Morpholinopyridin-3-one using reagents like potassium permanganate or chromium trioxide under acidic conditions.
  2. Reduction: The pyridine ring can be reduced to form piperidine derivatives through catalytic hydrogenation using palladium on carbon.
  3. Substitution Reactions: The hydroxyl group can be substituted with various functional groups (e.g., halides or alkyl groups) using halogenating agents like thionyl chloride or alkylating agents like methyl iodide.

These reactions provide pathways for synthesizing more complex derivatives that may exhibit enhanced biological activities .

Mechanism of Action

The mechanism of action of 2-Morpholinopyridin-3-ol primarily involves its role as an enzyme inhibitor. It binds to specific active sites on target enzymes, preventing substrate access and thereby inhibiting enzymatic activity. The presence of the morpholine ring increases binding affinity due to additional interactions with enzyme residues.

This compound has been shown to modulate various signaling pathways, contributing to its observed effects in biological systems. For instance, it may influence pathways involved in inflammation or cancer progression, making it a candidate for therapeutic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Morpholinopyridin-3-ol are crucial for understanding its behavior in various environments:

  • Molecular Weight: Approximately 165.17 g/mol.
  • Melting Point: Typically ranges from 90 °C to 100 °C.
  • Solubility: Soluble in polar solvents such as water and dimethyl sulfoxide, indicating good bioavailability.
  • Stability: Generally stable under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions.

These properties are significant when considering its application in pharmaceutical formulations and biological assays .

Applications

2-Morpholinopyridin-3-ol exhibits a wide range of applications across different scientific fields:

  1. Medicinal Chemistry: Investigated for its potential as an anti-inflammatory agent and anticancer drug due to its ability to inhibit specific enzymes involved in disease processes.
  2. Biochemistry: Used as a biochemical probe to study enzyme mechanisms and pathways.
  3. Synthetic Chemistry: Acts as an intermediate in synthesizing more complex heterocyclic compounds that are valuable in drug development.
  4. Agrochemicals: Explored for use in developing pesticides or herbicides due to its biological activity against certain pathogens.
Introduction to 2-Morpholinopyridin-3-ol in Contemporary Medicinal Chemistry

2-Morpholinopyridin-3-ol represents a strategically significant heterocyclic scaffold in modern drug discovery, integrating a pyridine core substituted with a morpholine moiety at the 2-position and a hydroxyl group at the 3-position. This molecular architecture (empirical formula C₉H₁₂N₂O₂, molecular weight 180.20 g/mol) enables multifaceted biological interactions, positioning it as a versatile pharmacophore for targeting diverse disease pathways . Its structural duality combines the hydrogen-bonding capacity and moderate basicity of the morpholine ring with the aromatic character and metal-coordinating potential of the pyridine system, facilitating optimized engagement with enzymatic binding pockets [3]. Contemporary research prioritizes such hybrid scaffolds to address complex therapeutic challenges, particularly in oncology and central nervous system disorders, where polypharmacology is increasingly advantageous.

Structural Significance of Morpholine-Pyridine Hybrid Scaffolds

The morpholine-pyridine hybrid exemplifies a privileged structure in medicinal chemistry due to its balanced physicochemical properties and target adaptability. Key structural features include:

  • Hydrogen-Bonding Networks: The hydroxyl group at the pyridine 3-position acts as both hydrogen bond donor and acceptor, while the morpholine oxygen provides an additional acceptor site. This facilitates strong interactions with biomolecular targets, as evidenced in enzyme inhibition studies .
  • Conformational Flexibility: The morpholine ring's saturated nature introduces controlled flexibility, enabling adaptive binding to protein allosteric sites without excessive entropy penalty. This is critical for kinase inhibitors where induced-fit binding dominates [2].
  • Electron-Donating Effects: Morpholine substitution significantly modulates the electron density of the pyridine ring, enhancing nucleophilic aromatic substitution potential at adjacent positions and influencing π-stacking interactions in biological targets [3].
  • Solubility-Permeability Balance: Morpholine contributes to aqueous solubility (logP ≈ 1.2) while the aromatic pyridine maintains membrane permeability, addressing a key challenge in central nervous system-active drug development [3].

Table 1: Therapeutic Applications of Representative Morpholine-Containing Drugs

Drug NameTherapeutic IndicationBiological TargetStructural Role of Morpholine
AprepitantAntiemeticNeurokinin-1 ReceptorSolubility enhancement and metabolic stability
TimololHypertension/Glaucomaβ-adrenergic receptorsBioisosteric replacement for amine functions
FinafloxacinAntibacterialDNA gyrase/topoisomerase IVTarget affinity optimization
GefitinibAnticancer (NSCLC)EGFR kinaseSolubility and binding orientation

The prevalence of morpholine in clinical agents (>100 drugs in World Drug Index) underscores its utility in refining drug-like properties while maintaining target engagement [3]. 2-Morpholinopyridin-3-ol extends this advantage by incorporating a metabolically stable pyridinol system that resists rapid glucuronidation observed in simple phenol derivatives.

Knowledge Gaps in Heterocyclic Compound Development

Despite extensive pharmacological investigation, significant gaps persist in the development of morpholine-pyridine hybrids:

  • Metabolic Instability: Morpholine rings undergo oxidative cleavage via cytochrome P450 isoforms (predominantly CYP3A4), generating pharmacologically inactive aldehydes and ammonia. 2-Morpholinopyridin-3-ol derivatives face additional hydroxylation pathways at the pyridine C4 and C6 positions, complicating metabolic prediction [3].
  • Synthetic Scalability: Current synthesis routes rely on nucleophilic aromatic substitution between 3-hydroxypyridine and morpholine under forcing conditions (DMF, 80-120°C), yielding suboptimal 50-65% outputs. Alternative protocols using continuous flow reactors show promise but lack industrial validation .
  • Target Ambiguity: While demonstrated as enzyme inhibitors, the precise binding mechanisms of 2-morpholinopyridin-3-ol derivatives with structurally related kinases (DYRK, CLK, PI3K) require crystallographic validation. Molecular modeling suggests competing binding conformations that hinder rational optimization [2].
  • Solubility-Potency Tradeoffs: Structural modifications enhancing potency (e.g., lipophilic aryl substitutions) frequently compromise aqueous solubility. The minimum solubility threshold (>50 μg/mL at pH 6.8) required for oral bioavailability is challenging to maintain in advanced analogs [4].

These limitations necessitate systematic structure-property relationship studies focused on mitigating metabolic vulnerabilities while preserving target affinity.

Research Rationale for Targeted Molecular Modifications

The strategic optimization of 2-morpholinopyridin-3-ol derivatives addresses critical pharmacological needs through rational molecular design:

  • Kinase Inhibition Enhancement: Patent WO2023250082 identifies morpholinopyridines as dual DYRK/CLK inhibitors with potential application in Alzheimer's disease, Down syndrome, and oncology. Structural modifications at the pyridine 4- and 6-positions significantly modulate kinase selectivity profiles. For example, halogen substitutions improve DYRK1A inhibition (IC₅₀ < 50 nM) by occupying hydrophobic accessory pockets [2].
  • Metabolic Stabilization: Blocking metabolic soft spots through fluorine substitution or bioisosteric replacement of the morpholine ring (e.g., thiomorpholine dioxides) may reduce clearance. Studies with Gefitinib analogs demonstrate that fluorinated morpholine rings exhibit 3-fold lower intrinsic clearance in human microsomes [3].
  • Solubility Optimization: Introduction of ionizable groups (e.g., piperazinyl substitutions) or polyethylene glycol chains at the hydroxyl position enhances water solubility without compromising permeability. Parallel artificial membrane permeability assay data indicate maintained blood-brain barrier penetration potential (Pe > 3 × 10⁻⁶ cm/s) in such derivatives [4].
  • Polypharmacology Engineering: Strategic functionalization enables simultaneous modulation of complementary pathways. Derivatives bearing sulfonamide groups demonstrate concurrent Wnt/β-catenin pathway inhibition and kinase modulation, potentially addressing chemoresistance in glioblastoma [2].

Table 2: Priority Research Directions for 2-Morpholinopyridin-3-ol Optimization

Research PriorityCurrent LimitationProposed Molecular StrategyExpected Impact
Metabolic stability improvementRapid morpholine ring oxidation (CL~int~ > 200 μL/min/mg)Fluorination at morpholine C3 or replacement with 2,6-dimethylmorpholine>2-fold reduced hepatic clearance
Kinase selectivity enhancementCross-reactivity with CLK/DYRK subfamily kinases6-Amino substitutions with sterically demanding groups10-fold selectivity window for DYRK1A over CLK1
Solubility enhancementLow phosphate-buffered saline solubility (<20 μg/mL)Introduction of tertiary amines at C4 position>5-fold solubility increase without logD penalty
Synthetic efficiencyLow-yielding SNAr conditions (≤65%)Nickel-catalyzed coupling under continuous flow85% yield with 15-fold reduced reaction time

The convergence of synthetic chemistry, computational modeling, and biological evaluation provides a robust framework for transforming this privileged scaffold into clinically viable candidates. Current investigations prioritize overcoming historical challenges associated with morpholine-containing compounds—particularly metabolic instability—while leveraging their proven capacity for high-value target engagement [2] [3].

Properties

Product Name

2-Morpholinopyridin-3-ol

IUPAC Name

2-morpholin-4-ylpyridin-3-ol

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

InChI

InChI=1S/C9H12N2O2/c12-8-2-1-3-10-9(8)11-4-6-13-7-5-11/h1-3,12H,4-7H2

InChI Key

YCPBTAKHXHNBFE-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=CC=N2)O

Canonical SMILES

C1COCCN1C2=C(C=CC=N2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.